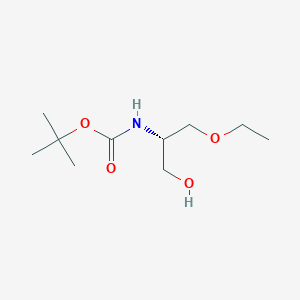
4-Bromo-2-methoxypyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methoxypyridine-3-boronic acid, also known as 4-BMP-3-BA, is an organic compound that has been extensively studied for its applications in scientific research. It is a boronic acid derivative of 4-bromo-2-methoxypyridine and is a white crystalline solid. It is used as a reagent in organic synthesis and has been studied for its potential applications in drug discovery and medicinal chemistry.
Métodos De Síntesis
The synthesis of 4-Bromo-2-methoxypyridine-3-boronic acid is relatively straightforward and involves the reaction of 4-bromo-2-methoxypyridine with 3-boronic acid. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C for 1-2 hours. The product is then isolated by filtration and recrystallized from a suitable solvent. Other methods for the synthesis of this compound include the reaction of 4-bromo-2-methoxypyridine with a boronic acid ester, the reaction of 4-bromo-2-methoxypyridine with a boronic acid anhydride, and the reaction of 4-bromo-2-methoxypyridine with a boronic acid chloride.
Aplicaciones Científicas De Investigación
4-Bromo-2-methoxypyridine-3-boronic acid has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis for the preparation of a variety of compounds, including heterocycles, amines, and organometallic compounds. It has also been used as a catalyst for the synthesis of a variety of compounds, including amides, esters, and nitriles. In addition, it has been used in the synthesis of boronic acid-containing peptides, which have potential applications in drug discovery and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methoxypyridine-3-boronic acid is not yet fully understood. However, it is believed that the boronic acid group of the compound is responsible for its reactivity. It is believed that the boronic acid group can act as a Lewis acid, which can interact with a variety of organic compounds, resulting in the formation of covalent bonds. Additionally, the boronic acid group can act as a nucleophile, which can react with electrophiles, resulting in the formation of new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it has been reported that the compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. Additionally, it has been reported that the compound can modulate the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Bromo-2-methoxypyridine-3-boronic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used as a reagent in a variety of organic synthesis reactions. Additionally, it can be used as a catalyst for the synthesis of a variety of compounds. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively expensive reagent and can be difficult to obtain in large quantities. Additionally, it is not very stable and must be stored in an anhydrous environment.
Direcciones Futuras
There are a number of potential future directions for the study of 4-Bromo-2-methoxypyridine-3-boronic acid. One potential direction is to further explore its potential applications in drug discovery and medicinal chemistry. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as polymers and polysaccharides. Finally, further research could be done to explore its potential effects on the biochemical and physiological processes of the body.
Propiedades
IUPAC Name |
(4-bromo-2-methoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNRRMLPZCDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)










